(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone
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Overview
Description
(4-chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone is a member of naphthalenes.
Scientific Research Applications
Synthesis and Evaluation in Anticancer Research
- Study 1: A study by Gouhar and Raafat (2015) focused on synthesizing related compounds and evaluating their potential as anticancer agents. The synthesis involved reacting with different nucleophile agents, including hydrazine hydrate and hydroxylamine hydrochloride, leading to hydroxy pyrazoles and hydroxy oxazoles, among others (Gouhar & Raafat, 2015).
Antimicrobial Applications
- Study 2: Gadakh et al. (2010) synthesized a series of related fluorine-containing pyrazoles and evaluated their antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
- Study 3: Another research by Landage et al. (2019) synthesized similar compounds, characterized by spectral analysis, and evaluated their antibacterial activities (Landage et al., 2019).
Chemical Synthesis and Structural Analysis
- Study 4: A study by Sun et al. (2017) focused on the accidental synthesis of a similar compound. They characterized the compound using X-ray diffraction to determine its crystalline structure (Sun et al., 2017).
Biological Evaluation and Docking Studies
- Study 5: Ravula et al. (2016) conducted a study on novel pyrazole derivatives, assessing their antiinflammatory and antibacterial properties. They also performed molecular docking studies to understand the interaction of these compounds at the molecular level (Ravula et al., 2016).
properties
Product Name |
(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone |
---|---|
Molecular Formula |
C25H21ClN4O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[3-(2-hydroxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C25H21ClN4O2/c1-2-29-15-20(26)24(28-29)25(32)30-22(19-9-5-6-10-23(19)31)14-21(27-30)18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15,22,31H,2,14H2,1H3 |
InChI Key |
VFCFBVVKGKWBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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